molecular formula C22H15ClFNO B2893189 (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 321430-66-4

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2893189
CAS No.: 321430-66-4
M. Wt: 363.82
InChI Key: GEPZAISBSMTRKM-QGOAFFKASA-N
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Description

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a 7-fluoro group, and a 3-phenyl group attached to an indanone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluoro and Phenyl Groups: The 7-fluoro and 3-phenyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while the phenyl group can be introduced using phenylboronic acid in a Suzuki coupling reaction.

    Formation of the Aminomethylidene Group: The aminomethylidene group can be introduced through a condensation reaction between the indanone core and 4-chloroaniline in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one shares structural similarities with other indanone derivatives, such as 2-(4-chlorophenyl)-3-phenyl-2,3-dihydro-1H-inden-1-one and 2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one.

Uniqueness

  • The presence of the 7-fluoro group and the aminomethylidene moiety distinguishes this compound from other similar compounds. These functional groups contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2E)-2-[(4-chloroanilino)methylidene]-7-fluoro-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO/c23-15-9-11-16(12-10-15)25-13-18-20(14-5-2-1-3-6-14)17-7-4-8-19(24)21(17)22(18)26/h1-13,20,25H/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPZAISBSMTRKM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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